molecular formula C11H13ClN2O3 B11759151 Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate

Cat. No.: B11759151
M. Wt: 256.68 g/mol
InChI Key: QDCITVVCZQZNDM-GXDHUFHOSA-N
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Description

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazineylidene group attached to an ethyl ester, with a chlorine atom and a methoxyphenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate typically involves the reaction of ethyl 2-chloroacetate with 2-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the compound’s structural features allow it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate can be compared with other similar compounds, such as:

    Ethyl (Z)-2-Chloro-2-(2-(2-hydroxyphenyl)hydrazineylidene)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl (Z)-2-Chloro-2-(2-(2-nitrophenyl)hydrazineylidene)acetate: Contains a nitro group instead of a methoxy group.

    Ethyl (Z)-2-Chloro-2-(2-(2-aminophenyl)hydrazineylidene)acetate: Features an amino group instead of a methoxy group.

These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The presence of different functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

QDCITVVCZQZNDM-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl

Origin of Product

United States

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